Propanediimidamide dihydrochloride

Copper binding Biosensing Metformin mechanism of action

Propanediimidamide dihydrochloride (CAS 6623-84-3; also known as propanebis(imidamide) hydrochloride, malonamidine dihydrochloride, or 2-amidinoacetamidine dihydrochloride) is a synthetic aliphatic bisamidine compound with molecular formula C₃H₁₀Cl₂N₄ and molecular weight 173.04 g/mol. The free base (C₃H₈N₄, MW 100.12) is structurally characterized by two terminal amidine groups (–C(=NH)NH₂) connected by a three-carbon methylene linker, yielding a flexible, non-aromatic scaffold with predicted ACD/LogP of −2.67 and ACD/LogD (pH 7.4) of −4.57.

Molecular Formula C3H10Cl2N4
Molecular Weight 173.04 g/mol
CAS No. 6623-84-3
Cat. No. B3385775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanediimidamide dihydrochloride
CAS6623-84-3
Molecular FormulaC3H10Cl2N4
Molecular Weight173.04 g/mol
Structural Identifiers
SMILESC(C(=N)N)C(=N)N.Cl.Cl
InChIInChI=1S/C3H8N4.2ClH/c4-2(5)1-3(6)7;;/h1H2,(H3,4,5)(H3,6,7);2*1H
InChIKeyCXUPIOJZEUCFBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanediimidamide Dihydrochloride (CAS 6623-84-3): Chemical Identity, Physicochemical Profile, and Research-Grade Procurement Overview


Propanediimidamide dihydrochloride (CAS 6623-84-3; also known as propanebis(imidamide) hydrochloride, malonamidine dihydrochloride, or 2-amidinoacetamidine dihydrochloride) is a synthetic aliphatic bisamidine compound with molecular formula C₃H₁₀Cl₂N₄ and molecular weight 173.04 g/mol . The free base (C₃H₈N₄, MW 100.12) is structurally characterized by two terminal amidine groups (–C(=NH)NH₂) connected by a three-carbon methylene linker, yielding a flexible, non-aromatic scaffold with predicted ACD/LogP of −2.67 and ACD/LogD (pH 7.4) of −4.57 . The dihydrochloride salt form is commercially available from major suppliers including Sigma-Aldrich for research use, typically at ≥98% purity . This compound is structurally related to the biguanide drug metformin but replaces the biguanide core with a bisamidine motif, a feature that fundamentally alters its metal-binding properties and biological activity profile [1].

Why Propanediimidamide Dihydrochloride Cannot Be Interchanged with Metformin, Propamidine, or Other Diamidine Analogs in Research Applications


Despite superficial nomenclature similarity to aromatic diamidines (propamidine, pentamidine, diminazene) and structural resemblance to biguanides (metformin), propanediimidamide dihydrochloride occupies a distinct chemical space with unique functional properties that preclude generic substitution. Unlike aromatic diamidines such as propamidine—which possess benzamidine moieties linked by a diaryl ether spacer and exert antimicrobial activity through DNA minor-groove binding [1]—propanediimidamide is an aliphatic bisamidine lacking aromatic rings entirely, which abrogates the DNA intercalation and minor-groove binding capacity that defines aromatic diamidine pharmacology. More critically, in head-to-head comparisons with its closest structural analog metformin (a biguanide), propanediimidamide (PDI) displays a consistently null profile: it does not inhibit mitochondrial respiration, does not disaggregate copper-bridged bead clusters, does not suppress NF-κB signaling, and is blood-glucose neutral—making it a validated negative control rather than a therapeutic candidate [2][3]. These functional differences are rooted in fundamental physicochemical distinctions: PDI cannot form an anion in aqueous medium at moderate pH (unlike metformin), forms weaker Cu(II) complexes, and exhibits different hydrophobicity and planarity characteristics that alter molecular recognition [4]. Interchanging PDI with metformin or propamidine in any experimental or procurement context would yield categorically different and scientifically misleading results.

Propanediimidamide Dihydrochloride: Quantitative Head-to-Head Evidence for Differentiated Selection in Research Procurement


Copper-Mediated Bead Disaggregation: Propanediimidamide (PDI) vs. Metformin — Direct Functional Differentiation in a Validated Biosensing Assay

In a direct head-to-head comparison using an automated magnetic microbead-based agglutination assay, metformin at concentrations spanning 0.5–50 mM caused concentration-dependent disaggregation of copper-bridged cysteine-functionalized magnetic bead clusters, and this effect was confirmed at clinically relevant low micromolar concentrations (25–50 μM). In stark contrast, propanediimidamide (PDI) tested at the identical concentration range (0.5–50 mM) did NOT reduce Cu-MB clusters at lower concentrations, and at concentrations ≥10 mM, PDI actually increased the mean cluster size relative to the Cu-only control, indicating a fundamentally different interaction mode with the Cu-cysteine system [1]. The assay required only 30 μL of sample volume with a total assay time of 17 minutes, and drug-vehicle controls confirmed that the differential effects were true drug-dependent phenomena and not artifacts of the experimental setup [1].

Copper binding Biosensing Metformin mechanism of action Drug analogue profiling

NF-κB Inflammatory Signaling: Propanediimidamide vs. Metformin — Differential IκB Degradation and IKKα/β Phosphorylation in Primary Hepatocytes

In primary mouse hepatocytes treated with tumor necrosis factor-α (TNF-α, 10 ng/mL) to induce NF-κB inflammatory signaling, metformin treatment (2 mmol/L, 24 h) suppressed TNF-α-induced degradation of the NF-κB negative regulator IκB and inhibited phosphorylation of the upstream kinase IKKα/β at residues p176/177. Under identical experimental conditions, propanediimidamide (PDI)—a close structural analogue of metformin previously shown not to inhibit mitochondrial respiration—did NOT inhibit IκB degradation, nor did it suppress phosphorylation of IKKα/β [1]. These differential effects were documented side-by-side in Figure 5A of the study and were independent of AMP-activated protein kinase (AMPK) genotype, as confirmed in hepatocytes from both wild-type and AMPK double-knockout mice [1]. The study further demonstrated that the mitochondrial complex I inhibitor rotenone mimicked metformin's effect on IκB degradation in both genotypes, consistent with a model in which metformin's anti-inflammatory action is coupled to mitochondrial inhibition—a property that PDI lacks [1].

NF-κB signaling Anti-inflammatory IKK inhibition Hepatocyte Negative control

Physicochemical Root-Cause Differentiation: pKa, Anion Formation Capacity, and Hydrophobicity — Why PDI and Metformin Differ at the Molecular Level

Computational quantum chemical analysis combined with experimental copper-binding studies has revealed that the biochemical differentiation between propanediimidamide (PDI) and metformin cannot be attributed to copper binding energy differences alone—the binding energies are insufficient to explain the divergent cellular behaviors. Instead, the differentiation stems from three key physicochemical factors: (1) Metformin, but not PDI, can occur as an anion in aqueous medium at moderate pH, enabling the formation of much stronger complexes particularly with Cu(II) ions and suggesting that biguanides, but not bisamidines, may induce facile oxidation of protein-bound Cu(I) ions [1]. (2) PDI exhibits higher hydrophobicity and lacks the planarity characteristic of biguanide metal complexes, which differentiates it from biguanides in terms of molecular recognition characteristics [1]. (3) Metformin's pKa values (2.8 and 11.5) place it predominantly as a hydrophilic cationic species at physiological pH [2], while PDI's predicted ACD/LogP of −2.67 and LogD (pH 7.4) of −4.57 indicate distinct ionization and partitioning behavior . These molecular-level differences collectively explain why PDI does not engage mitochondrial copper in the same manner as metformin and why it is blood-glucose neutral [1].

Physicochemical properties Copper complexation pKa Hydrophobicity Molecular recognition

Structural Class Differentiation: Aliphatic Bisamidine (PDI) vs. Aromatic Diamidines (Propamidine, Pentamidine) — Absence of DNA Minor-Groove Binding Pharmacophore

Propanediimidamide (PDI) belongs to the aliphatic bisamidine class, structurally distinct from the aromatic diamidine family that includes propamidine, pentamidine, diminazene, and hexamidine. Aromatic diamidines possess benzamidine moieties connected by flexible linkers (ether, alkyl, or triazene), and their antimicrobial and antiparasitic activity is widely attributed to strong binding within the DNA minor groove, particularly at AT-rich sites, leading to inhibition of DNA-dependent enzymes such as topoisomerase II and direct inhibition of transcription [1]. This pharmacophoric requirement—aromatic ring systems capable of isohelical minor-groove insertion—is entirely absent in PDI, whose flexible C3 aliphatic chain with terminal amidine groups lacks the planar aromatic surfaces necessary for DNA intercalation or groove binding [2]. Empirically, established aromatic diamidines exhibit defined antibacterial activity profiles: propamidine shows MIC values of 100–300 μg/mL against qacA/qacB-expressing E. coli, while pentamidine, diminazene, and hexamidine show MIC values in the 100–400 μg/mL range against the same strains [3]. No comparable antimicrobial MIC data have been reported for PDI, consistent with its lack of the aromatic diamidine pharmacophore. For researchers requiring DNA-targeting diamidines, PDI would be an inappropriate and ineffective substitute.

Diamidine pharmacology DNA minor-groove binding Antimicrobial Structural classification Pharmacophore

Synthetic Route and Scalability Differentiation: Dialkyl Propanediimidate Dihydrohalide Pathway vs. Conventional Diamidine Syntheses

Propanediimidamide dihydrochloride can be accessed via a well-characterized industrial process: the reaction of malononitrile with an alcohol (ROH, where R = alkyl of 1–3 carbons) and anhydrous hydrogen halide (HCl or HBr) under greater-than-atmospheric pressure in a halobenzene, haloalkylbenzene, or alkylbenzene solvent (boiling point range 100–200 °C at atmospheric pressure) to yield the corresponding dialkyl propanediimidate dihydrohalide, which serves as a direct precursor to propanediimidamide [1]. This patented improved process (US 4,495,108) offers specific advantages over earlier methods (e.g., McElvain and Schroeder, JACS 71, 43, 1949, which required ~24-hour reaction times using chloroform-dioxane mixtures) including: easier product isolation without intermediate purification, recyclable solvent systems producing less corrosive reaction mixtures, and hydrohalic acid usage at only 30% excess over stoichiometric amounts (vs. saturation conditions in earlier processes), thereby reducing material consumption and waste disposal burden [1][2]. In contrast, aromatic diamidines such as propamidine and pentamidine require multi-step syntheses involving nitrile formation on aromatic precursors followed by Pinner amidine synthesis or catalytic amination, which involve different starting materials, catalysts, and purification requirements. For procurement planning, the dialkyl propanediimidate route provides a scalable, economically favorable entry point to the propanediimidamide scaffold that is distinct from aromatic diamidine supply chains.

Synthesis Process chemistry Malononitrile Propanediimidate Scalability

Propanediimidamide Dihydrochloride: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Validated Negative Control for Metformin Mechanism-of-Action Studies (Copper Binding and Mitochondrial Pharmacology)

Propanediimidamide dihydrochloride (PDI) is the only structurally related analogue of metformin that has been rigorously validated as a blood-glucose neutral, mitochondrially inactive negative control across multiple independent studies. In magnetic bead-based copper-binding assays, PDI at 0.5–50 mM does not disaggregate Cu-bridged clusters (unlike metformin), and at ≥10 mM it increases cluster size—providing a clear, reproducible negative signal distinguishable from the metformin positive control [1]. This differential behavior has been mechanistically linked to PDI's inability to form an anion at moderate pH and its distinct hydrophobicity and planarity characteristics relative to biguanides [2]. Researchers investigating metformin's copper-dependent mitochondrial mechanism of action should procure PDI as the gold-standard inactive comparator to ensure that observed effects are specific to metformin's biguanide pharmacophore rather than non-specific amidine-related activities.

Negative Control for Metformin Anti-Inflammatory NF-κB Signaling Studies in Hepatocyte Models

In primary hepatocyte models of TNF-α-induced inflammation, PDI (2 mmol/L, 24 h treatment) has been demonstrated in a Circulation Research study to be completely devoid of metformin's anti-inflammatory activity: PDI does not inhibit IκB degradation and does not suppress IKKα/β phosphorylation, while metformin at identical concentrations suppresses both readouts [1]. This finding is further corroborated by the observation that PDI does not inhibit mitochondrial respiration—the upstream event required for metformin's anti-inflammatory action—making PDI the definitive negative control for dissecting whether anti-inflammatory effects are mitochondrially mediated [1]. For laboratories conducting NF-κB pathway research in the context of metformin pharmacology, PDI is an essential procurement item to ensure experimental rigor and mechanistic specificity.

Chemical Biology Probe for Structure-Activity Relationship (SAR) Studies Differentiating Biguanide from Bisamidine Pharmacophores

PDI's structural formula (C₃H₈N₄ free base) retains the terminal nitrogen-rich functionality of metformin but replaces the central biguanide moiety (N–C(=NH)–N–C(=NH)–N) with a simpler bisamidine scaffold (HN=C(NH₂)–CH₂–CH₂–C(=NH)NH₂), eliminating the conjugated π-electron system that underpins metformin's metal-chelation capacity [1]. This precise structural deletion makes PDI a uniquely informative SAR probe: any biological activity shared by both metformin and PDI is likely attributable to their common terminal amidine/guanidine-like moieties, whereas activity unique to metformin can be confidently ascribed to the biguanide core. The Biochemistry 2014 study explicitly demonstrated that copper binding energies alone cannot explain the functional divergence between the two compounds, confirming that PDI's altered pKa, hydrophobicity, and planarity collectively define a distinct pharmacophoric space [1]. Procurement of PDI alongside metformin enables systematic medicinal chemistry campaigns aimed at separating metal-dependent from metal-independent biguanide activities.

Synthetic Intermediate for Agrochemical and Pharmaceutical Building Blocks via Dialkyl Propanediimidate Route

The dialkyl propanediimidate dihydrohalide precursors to propanediimidamide are established intermediates for amidine hydrochloride syntheses and have been described as intermediates for herbicides in US Patents 4,287,343 and 4,229,960 [1]. The improved pressurized process using halobenzene or alkylbenzene solvents (US 4,495,108) enables efficient large-scale production with reduced waste and simplified workup relative to earlier methods [1]. Industrial procurement of propanediimidamide dihydrochloride or its dialkyl propanediimidate precursors is therefore justified for process chemistry teams developing agrochemical or pharmaceutical building blocks that require the bisamidine motif as a synthetic handle. The commercial availability of the dihydrochloride salt from major suppliers including Sigma-Aldrich further supports research-scale acquisition for synthetic methodology development [2].

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